3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one
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Overview
Description
3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Introduction of the 4-Methylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the Piperidinyl Ethyl Sulfanyl Group: This can be done through nucleophilic substitution reactions using piperidine and ethyl sulfanyl intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the piperidinyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, particularly in drug development.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperidinyl group may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidinyl Derivatives: Compounds with piperidinyl groups attached to different cores.
Phenyl Sulfanyl Compounds: Compounds with phenyl sulfanyl groups attached to various cores.
Uniqueness
3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(2-piperidin-1-ylethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C22H25N3OS/c1-17-9-11-18(12-10-17)25-21(26)19-7-3-4-8-20(19)23-22(25)27-16-15-24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-16H2,1H3 |
InChI Key |
UVGOBQHXHBVKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCCN4CCCCC4 |
Origin of Product |
United States |
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